molecular formula C9H8ClNO2 B12860083 2-(Chloromethyl)-4-methoxybenzoxazole

2-(Chloromethyl)-4-methoxybenzoxazole

Cat. No.: B12860083
M. Wt: 197.62 g/mol
InChI Key: NHRGDWQDYAFABZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxybenzoxazole is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. As a benzoxazole derivative, it serves as a versatile synthetic intermediate and building block for the creation of novel bioactive molecules . The benzoxazole scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of pharmacological activities . Researchers value this core structure for developing new chemical entities aimed at addressing multi-drug resistant infections and cancers, which are significant global health challenges . Specifically, benzoxazole-based compounds have demonstrated promising in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, such as Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa , as well as antifungal activity against strains like Candida albicans and Aspergillus niger . Furthermore, certain benzoxazole derivatives have shown significant anticancer activity in assays using human colorectal carcinoma (HCT116) cell lines, with some compounds exhibiting IC50 values comparable to the standard drug 5-fluorouracil . The reactive chloromethyl group on the benzoxazole core allows for further functionalization, enabling researchers to synthesize diverse compound libraries for structure-activity relationship (SAR) studies . The 4-methoxy substitution can influence the compound's electronic properties and is a key feature explored in medicinal chemistry to optimize biological activity and physicochemical properties . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-(chloromethyl)-4-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3

InChI Key

NHRGDWQDYAFABZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 4 Methoxybenzoxazole

Retrosynthetic Analysis of the 2-(Chloromethyl)-4-methoxybenzoxazole Core

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting potential forward synthetic pathways. The primary disconnections involve the C-C bond between the chloromethyl group and the benzoxazole (B165842) ring, and the bonds forming the oxazole (B20620) ring itself.

Disconnection Approach 1: Functional Group Interconversion and C-C Bond Cleavage

A straightforward retrosynthetic step is the functional group interconversion (FGI) of the chloromethyl group to a hydroxymethyl group, followed by a disconnection of the C-C bond. This leads back to a 4-methoxybenzoxazole intermediate and a one-carbon electrophile.

Retron 1: this compound <= 2-(Hydroxymethyl)-4-methoxybenzoxazole + Chlorinating agent

Retron 2: 2-(Hydroxymethyl)-4-methoxybenzoxazole <= 4-Methoxybenzoxazole + Formaldehyde (B43269) equivalent

Disconnection Approach 2: Cleavage of the Oxazole Ring

A more fundamental disconnection involves breaking the C-O and C=N bonds of the oxazole ring. This approach leads to a key intermediate, 2-amino-3-methoxyphenol (B1287424), and a two-carbon synthon that will form the C2 and the attached chloromethyl group.

Retron 3: this compound <= 2-Amino-3-methoxyphenol + Chloroacetyl chloride or equivalent

This analysis highlights two major strategies: the late-stage introduction of the chloromethyl group onto a pre-existing 4-methoxybenzoxazole core, or the construction of the ring system from a substituted aminophenol and a suitable C2-building block already containing the chloro-functionalized carbon.

Direct Chloromethylation Approaches to Benzoxazoles

Directly introducing a chloromethyl group onto the benzoxazole nucleus is an attractive, atom-economical approach. However, the reactivity of the benzoxazole ring and the potential for side reactions present significant challenges.

Adaptation of Established Chloromethylation Reactions (e.g., Blanc Chloromethylation Principles)

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. wikipedia.orgalfa-chemistry.comlibretexts.orgjk-sci.comambeed.com The reaction proceeds via an electrophilic aromatic substitution mechanism. alfa-chemistry.comlibretexts.org

For its application to 4-methoxybenzoxazole, several factors must be considered:

Reactivity and Regioselectivity: The benzoxazole ring system is generally considered to be electron-deficient, which can hinder electrophilic substitution. However, the 4-methoxy group is a powerful activating, ortho-para directing group. wikipedia.orglibretexts.org Therefore, electrophilic attack would be directed to the positions ortho and para to the methoxy (B1213986) group. The most likely positions for substitution on the 4-methoxybenzoxazole ring are C7 and C5. Direct chloromethylation at the C2 position is not typically observed under these conditions.

Reaction Conditions: The acidic conditions of the Blanc reaction could lead to the protonation and potential decomposition of the benzoxazole ring. Careful optimization of the Lewis acid catalyst and reaction temperature would be crucial.

Reaction ComponentTypical ReagentsRole
Aromatic Substrate4-MethoxybenzoxazoleNucleophile
Chloromethylating AgentFormaldehyde and HClSource of the chloromethyl group
CatalystZinc Chloride (ZnCl₂)Lewis acid to activate formaldehyde
SolventDioxane, Acetic AcidInert solvent

Due to the directing effects, obtaining the desired 2-(chloromethyl) isomer via this method is highly unlikely. This strategy is more suitable for introducing chloromethyl groups onto the benzo portion of the benzoxazole.

One-Pot Synthesis Strategies for Benzoxazole Chloromethylation

One-pot syntheses that form the benzoxazole ring and concurrently introduce the chloromethyl group are more plausible. While specific examples for this compound are not prevalent in the literature, analogous one-pot syntheses of other substituted benzoxazoles provide a template. rsc.org A hypothetical one-pot strategy could involve the reaction of 2-amino-3-methoxyphenol with a reagent that can provide the C2 carbon and the chloromethyl group in a single step under cyclizing conditions.

Multi-Step Synthetic Pathways for the Benzoxazole Ring System

A more reliable and controllable approach to this compound involves the construction of the molecule through a multi-step sequence. This typically begins with the synthesis of a suitably substituted phenol (B47542) precursor, followed by the formation of the benzoxazole ring.

Synthesis of Substituted Phenol Precursors

One potential pathway begins with the nitration of 3-methoxyphenol. However, controlling the regioselectivity of this reaction can be challenging. A more controlled synthesis might start from a different commercially available precursor and introduce the required functional groups in a stepwise manner. For example, starting from 4-methoxy-2-nitrophenol, the nitro group can be reduced to an amine to yield 2-amino-4-methoxyphenol. nih.govnih.gov However, for the target molecule, the methoxy group needs to be at the 3-position relative to the amino group.

A plausible synthesis of 2-amino-3-methoxyphenol could proceed as follows:

Nitration of Guaiacol (B22219) (2-methoxyphenol): Nitration of guaiacol can produce a mixture of nitroisomers. The desired 3-methoxy-2-nitrophenol (B2904787) would need to be separated from other isomers.

Reduction of the Nitro Group: The separated 3-methoxy-2-nitrophenol can then be reduced to the corresponding amine, 2-amino-3-methoxyphenol, using standard reducing agents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).

Starting MaterialReagent(s)ProductTypical Yield
4-Methoxy-2-nitrophenolNaBH₄ / Catalyst2-Amino-4-methoxyphenolHigh
3-NitrophenolReducing Agent (e.g., Sn/HCl)3-AminophenolGood

Note: The yields are general estimates based on similar reported reactions.

Cyclization Reactions for Benzoxazole Core Formation

Once the key intermediate, 2-amino-3-methoxyphenol, is obtained, the benzoxazole ring can be formed through cyclization with a suitable two-carbon building block. For the synthesis of this compound, chloroacetic acid or its derivatives are logical choices.

The condensation of an o-aminophenol with a carboxylic acid (Phillips-Ladenburg reaction) or an acyl chloride is a well-established method for benzoxazole synthesis. rsc.orgnih.gov

Route A: Using Chloroacetic Acid

The reaction of 2-amino-3-methoxyphenol with chloroacetic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature conditions, would lead to the formation of an intermediate amide, followed by cyclization to yield the target benzoxazole.

Route B: Using Chloroacetyl Chloride

A milder approach involves the reaction of 2-amino-3-methoxyphenol with chloroacetyl chloride. This would first form the N-acylated intermediate, N-(2-hydroxy-6-methoxyphenyl)-2-chloroacetamide. Subsequent acid- or base-catalyzed cyclization would then afford this compound.

Reactant 1Reactant 2Product
2-Amino-3-methoxyphenolChloroacetic AcidThis compound
2-Amino-3-methoxyphenolChloroacetyl ChlorideThis compound

Another potential pathway involves the initial formation of 2-(hydroxymethyl)-4-methoxybenzoxazole, followed by chlorination. This could be achieved by the cyclization of 2-amino-3-methoxyphenol with glycolic acid, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Introduction of the Methoxy Group and its Positional Isomer Control

The strategic placement of the methoxy group at the C-4 position of the benzoxazole ring is a critical step that dictates the final structure of the target molecule. The primary approach to achieving this involves the use of a substituted o-aminophenol as a key starting material. chemicalbook.com Specifically, the synthesis commences with an o-aminophenol derivative that already contains a methoxy group at the desired position relative to the hydroxyl and amino functionalities.

Controlling the regiochemistry to favor the 4-methoxy isomer over other potential positional isomers, such as the 5-methoxy, 6-methoxy, or 7-methoxy derivatives, is paramount. This control is typically achieved by selecting the appropriate starting isomer of methoxy-substituted 2-aminophenol. The inherent structure of the chosen precursor directs the cyclization to yield the desired 4-methoxybenzoxazole core. While various methods exist for the synthesis of substituted benzoxazoles, the condensation of an appropriately substituted o-aminophenol with a suitable cyclizing agent remains a fundamental and widely employed strategy. researchgate.net The choice of a starting material where the methoxy group is already in place is the most direct and reliable method for ensuring the correct positional isomer of the final product.

Late-Stage Chloromethylation at the C-2 Position of Benzoxazoles

Following the successful construction of the 4-methoxybenzoxazole core, the next crucial transformation is the introduction of a chloromethyl group at the C-2 position. This is considered a late-stage functionalization, as it occurs after the formation of the heterocyclic ring system. A common and effective method for this chloromethylation involves the reaction of the pre-formed benzoxazole with chloroacetyl chloride. nih.gov

This reaction is a type of acylation followed by cyclization. For instance, the condensation of an o-aminophenol with chloroacetyl chloride can directly yield the 2-chloromethyl-benzoxazole derivative. nih.gov In the context of this compound, the 4-methoxy-2-aminophenol would be reacted with chloroacetyl chloride or a related reagent to install the chloromethyl group at the desired C-2 position. Alternative reagents for this transformation include chloroacetic acid. nih.gov The reactivity of the C-2 position of the benzoxazole ring lends itself to such electrophilic substitution-type reactions, allowing for the efficient introduction of the chloromethyl moiety.

Optimization of Reaction Conditions and Process Parameters

The efficient synthesis of this compound on both laboratory and industrial scales necessitates careful optimization of various reaction parameters.

Catalytic Systems and Reagent Selection in Chloromethylation

The chloromethylation of aromatic and heterocyclic compounds is often facilitated by the use of specific catalytic systems. While the direct reaction with chloroacetyl chloride can proceed, the efficiency and selectivity can be enhanced through catalysis. Lewis acids are common catalysts for Friedel-Crafts type reactions, which bear resemblance to this chloromethylation. However, for chloromethylation reactions, a variety of catalysts have been explored to improve yields and reduce by-product formation.

Recent advancements have focused on the development of more environmentally friendly and reusable catalysts. For instance, Brønsted acidic ionic liquids have demonstrated high efficiency in promoting the synthesis of benzoxazoles. acs.orgnih.gov Another approach involves the use of phase-transfer catalysts, which can be particularly useful in biphasic reaction systems, enhancing the contact between aqueous and organic reactants. researchgate.netscilit.com The selection of the appropriate catalyst is crucial and can depend on the specific substrate and desired reaction conditions. For the chloromethylation step, catalysts can help activate the chloromethylating agent, making the reaction more efficient. google.com

Solvent Effects and Reaction Environment Control

The choice of solvent can significantly impact the reaction rate, yield, and even the reaction pathway. For the synthesis of benzoxazoles, a variety of solvents have been investigated. Dichloromethane (DCM) has been found to be an effective solvent in certain synthetic routes. nih.gov In some cases, solvent-free conditions have been successfully employed, particularly with the use of solid-supported or gel-based catalysts, which aligns with the principles of green chemistry. acs.orgnih.gov The reaction environment, including factors such as the presence of an inert atmosphere (e.g., argon or nitrogen), can also be critical, especially when using catalysts that may be sensitive to air or moisture. nih.gov The solubility of reactants and intermediates in the chosen solvent system is a key consideration for ensuring efficient mass transfer and, consequently, a smooth reaction progress. The use of an oil-water biphasic system with surfactants has also been explored for chloromethylation reactions. scilit.com

Reaction Kinetics and Temperature Profile Optimization

Understanding the kinetics of the reaction is fundamental to optimizing the temperature profile and reaction time. For many benzoxazole syntheses, the reactions are conducted at elevated temperatures to overcome the activation energy barrier. For example, some procedures involve refluxing the reaction mixture for several hours. nih.gov However, excessively high temperatures can lead to the formation of undesirable by-products and decomposition of the desired product.

Kinetic studies can help in determining the optimal temperature at which the reaction proceeds at a reasonable rate while minimizing side reactions. The temperature profile may involve a gradual heating phase, a period of sustained temperature, and a controlled cooling phase. For instance, in some syntheses, the reaction is initiated at a lower temperature (e.g., 0 °C) during the addition of a reactive reagent, and then the temperature is raised to room temperature or higher to drive the reaction to completion. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time. acs.org

Scalability Considerations for Efficient Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale presents a unique set of challenges. Factors that are manageable on a small scale, such as heat transfer, mixing, and reagent addition, can become critical at a larger scale. For the synthesis of this compound, scalability requires a process that is not only high-yielding but also safe, cost-effective, and environmentally benign.

Key considerations for scalability include:

Reagent Cost and Availability: The cost and large-scale availability of starting materials and reagents are primary economic drivers.

Process Safety: The potential for exothermic reactions and the handling of hazardous reagents like chloroacetyl chloride need to be carefully managed.

Work-up and Purification: The purification method must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production.

Catalyst Recovery and Reuse: The ability to recover and reuse the catalyst is crucial for reducing costs and waste, especially if expensive catalysts are employed. google.com

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing waste generation.

The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly improve the efficiency and scalability of a synthesis. mdpi.com Furthermore, gram-scale synthesis has been demonstrated for some benzoxazole derivatives, indicating the potential for larger-scale production. rsc.org

Reactivity and Mechanistic Studies of 2 Chloromethyl 4 Methoxybenzoxazole

Nucleophilic Substitution Reactions at the Benzylic Chloride Moiety

The chloromethyl group attached to the C2 position of the benzoxazole (B165842) ring is analogous to a benzylic halide, making it susceptible to nucleophilic substitution reactions. These reactions are fundamental in the functionalization of 2-(chloromethyl)-4-methoxybenzoxazole for the synthesis of more complex molecules.

The substitution of the chlorine atom in this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of any intermediates.

Benzylic halides, in general, are capable of reacting via both SN1 and SN2 pathways. quora.com The SN1 mechanism involves the formation of a carbocation intermediate. In the case of this compound, the resulting benzylic-type carbocation would be stabilized by resonance with the adjacent benzoxazole ring. The electron-donating methoxy (B1213986) group at the 4-position further stabilizes this carbocation. In contrast, the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com Primary benzylic halides typically favor the SN2 pathway. ucalgary.ca

The choice between SN1 and SN2 is often dictated by the reaction conditions. reddit.com Polar protic solvents, like water or ethanol, can stabilize the carbocation intermediate, thus favoring the SN1 pathway. reddit.com Conversely, polar aprotic solvents, such as dimethylformamide (DMF), tend to favor the SN2 mechanism. reddit.com The nature of the substituent on the benzene (B151609) ring can also play a crucial role; for instance, a 4-methoxybenzyl halide is often described as reacting via an SN1 mechanism due to the stabilizing effect of the methoxy group on the carbocation intermediate. stackexchange.com

Reactions of this compound with oxygen-centered nucleophiles, such as water, alcohols, and carboxylates, lead to the formation of alcohols, ethers, and esters, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl formed.

NucleophileProductReaction Conditions
Water (H₂O)2-(Hydroxymethyl)-4-methoxybenzoxazoleHydrolysis, often in a polar solvent
Methanol (CH₃OH)2-(Methoxymethyl)-4-methoxybenzoxazoleBase (e.g., NaH) in an inert solvent (e.g., THF)
Acetate (B1210297) (CH₃COO⁻)2-(Acetoxymethyl)-4-methoxybenzoxazoleSodium acetate in a suitable solvent

This table presents illustrative examples of reactions with oxygen-centered nucleophiles.

Nitrogen-containing nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, readily displace the chloride to form the corresponding amines and azides. These reactions are of significant interest for the synthesis of biologically active compounds. The reactivity and mechanism of benzyl (B1604629) chlorides with ammonia, for example, are solvent-dependent, with evidence for an SN2 mechanism in liquid ammonia and a mixed SN1/SN2 mechanism in aqueous media. stackexchange.com

NucleophileProductReaction Conditions
Ammonia (NH₃)2-(Aminomethyl)-4-methoxybenzoxazoleAqueous or alcoholic ammonia
Diethylamine ((C₂H₅)₂NH)2-((Diethylamino)methyl)-4-methoxybenzoxazoleAprotic solvent, often with a non-nucleophilic base
Sodium Azide (NaN₃)2-(Azidomethyl)-4-methoxybenzoxazolePolar aprotic solvent (e.g., DMF)

This table provides representative reactions with nitrogen-centered nucleophiles.

Sulfur nucleophiles, known for their strong nucleophilicity, react efficiently with this compound. libretexts.org Thiols, for instance, can be converted to their corresponding thioethers. The reactions of similar compounds with sulfur nucleophiles have been shown to proceed via an SN2 mechanism. nih.gov

NucleophileProductReaction Conditions
Sodium Hydrosulfide (NaSH)2-(Mercaptomethyl)-4-methoxybenzoxazolePolar solvent
Thiophenol (C₆H₅SH)2-((Phenylthio)methyl)-4-methoxybenzoxazoleBase (e.g., K₂CO₃) in a polar aprotic solvent
Sodium Thiosulfate (Na₂S₂O₃)Sodium S-((4-methoxybenzoxazol-2-yl)methyl) thiosulfateAqueous or alcoholic solution

This table illustrates typical reactions with sulfur-centered nucleophiles.

Electrophilic Aromatic Substitution on the 4-Methoxybenzoxazole Moiety

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The benzoxazole ring itself is aromatic and can undergo such reactions. wikipedia.org The rate and regioselectivity of these substitutions are influenced by the existing substituents on the ring.

In this compound, the benzene part of the molecule is activated towards electrophilic attack by the electron-donating methoxy group (-OCH₃). This group is an ortho-, para-director. libretexts.org Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the methoxy group. Given that the 4-position is occupied by the methoxy group, and the 3a and 7a positions are part of the fused ring system, the likely positions for electrophilic attack are C5 and C7. The directing effect of the benzoxazole nitrogen and oxygen atoms must also be considered. The nitrogen atom in the oxazole (B20620) ring generally deactivates the aromatic system towards electrophilic substitution. wikipedia.org The interplay of these activating and deactivating effects, along with steric hindrance from the chloromethyl group at C2, will determine the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Ring-Opening Reactions and Stability Considerations of the Benzoxazole System

The benzoxazole ring is a relatively stable aromatic heterocyclic system. wikipedia.org However, under certain conditions, it can undergo ring-opening reactions. The polymerization of benzoxazines, which are structurally related, proceeds through a cationic ring-opening pathway. mdpi.com This suggests that strong acids could potentially catalyze the opening of the oxazole ring in this compound. The reaction would likely be initiated by protonation of the nitrogen or oxygen atom, followed by nucleophilic attack. For instance, studies on covalent organic frameworks have demonstrated the transformation of benzoxazole ring linkages into non-ring imine linkages. nih.gov The stability of the benzoxazole ring is a key factor in its utility as a scaffold in the synthesis of more complex molecules. researchgate.net

Radical Reactions Involving the Chloromethyl Group

There is a significant gap in the scientific literature regarding specific experimental studies on the radical reactions of the chloromethyl group in this compound. However, the reactivity of the chloromethyl group is a well-established area of organic chemistry, allowing for a theoretical discussion of its potential radical-mediated transformations.

The chloromethyl group (-CH₂Cl) is susceptible to radical reactions, typically initiated by light (hν) or radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initial step in these reactions is the homolytic cleavage of the carbon-chlorine bond to generate a benzoxazol-2-ylmethyl radical. The stability of this radical would be influenced by the adjacent benzoxazole ring system.

Expected Radical Reactions (Theoretical):

Radical Halogenation: Further reaction with a halogen source under radical conditions could lead to di- and tri-chlorinated products at the 2-position.

Radical Addition to Alkenes: The generated benzoxazol-2-ylmethyl radical could potentially add across the double bond of various alkenes, leading to the formation of a new carbon-carbon bond. This type of reaction would be highly dependent on the reaction conditions and the nature of the alkene.

Reductive Decarboxylation (Barton-McCombie type reaction): While not a direct reaction of the chloromethyl group, if it were to be converted to a suitable derivative (e.g., a xanthate), it could undergo radical-mediated deoxygenation.

It is important to reiterate that these are predicted reaction pathways based on fundamental principles of radical chemistry. Without experimental data, the specific conditions required and the efficiency of these potential reactions for this compound remain undetermined. Research on the reactivity of 2-trichloromethylbenzoxazoles has been reported, which involves reactions with nucleophiles under various conditions, but this does not directly address the radical chemistry of the monochlorinated analogue. nih.govresearchgate.netnih.govbath.ac.uk

Stereochemical Aspects and Chiral Transformations of this compound

This compound is an achiral molecule. It does not possess any stereocenters, and therefore, in its native state, there are no stereochemical aspects such as enantiomers or diastereomers to consider. The molecule is superimposable on its mirror image.

Potential for Chiral Transformations:

While the starting material is achiral, it could serve as a precursor for the synthesis of chiral molecules. Any reaction that introduces a stereocenter into the molecule would result in a chiral product, which would exist as a pair of enantiomers.

For instance, a nucleophilic substitution reaction at the chloromethyl group with a chiral nucleophile would lead to the formation of diastereomeric products. Alternatively, a reaction with a prochiral nucleophile that creates a new stereocenter would result in a racemic mixture of enantiomers, which could then potentially be resolved into its constituent enantiomers using chiral chromatography or other resolution techniques.

A study on other 2-substituted benzoxazole derivatives has explored their crystal structure and stereochemistry, providing insights into the conformation of such molecules in the solid state. nih.govnih.gov However, this does not confer chirality upon the achiral this compound. The development of chiral transformations would be a necessary step to introduce stereochemical complexity.

To date, no studies have been published that specifically describe the synthesis of chiral derivatives from this compound or the resolution of any such resulting racemic mixtures. The potential for such transformations exists, but it remains an unexplored area of research for this particular compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Precursor Development

Synthesis of Complex Organic Molecules Bearing a Benzoxazole (B165842) Scaffold

The benzoxazole nucleus is a core component in numerous pharmacologically active compounds. The reactive nature of the chloromethyl group in 2-(Chloromethyl)-4-methoxybenzoxazole provides a straightforward entry point for chemists to construct elaborate molecules around this scaffold. The carbon-chlorine bond is susceptible to nucleophilic substitution, enabling the attachment of various molecular fragments.

This reactivity allows for the synthesis of complex derivatives through reactions with a diverse range of nucleophiles such as amines, thiols, alcohols, and carbanions. For instance, reaction with a thiol can lead to the formation of a thioether linkage, a common motif in biologically active molecules. Similarly, reaction with amines can generate aminomethyl-benzoxazole derivatives, which can be further functionalized. This strategy is a cornerstone in building libraries of compounds for high-throughput screening in drug discovery programs. The ability to readily form new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds makes this compound a key intermediate for accessing molecules with significant structural diversity.

Precursor for Therapeutically Relevant Heterocyclic Scaffolds

Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. nih.gov These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties. As such, this compound is a valuable starting material for the development of new therapeutic agents.

A common strategy in medicinal chemistry is bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The chloromethyl group of this compound is an ideal handle for introducing a variety of bioisosteres. By reacting it with different nucleophiles, chemists can systematically modify a parent structure to explore structure-activity relationships (SAR).

For example, a thioether linkage, formed by reacting the chloromethyl group with a thiol, can be replaced with an ether or an amine to probe the importance of the sulfur atom for biological activity. This approach facilitates the rapid generation of analog libraries, which is crucial for optimizing lead compounds in the drug discovery process.

Table 1: Examples of Bioisosteric Replacements via Nucleophilic Substitution

Nucleophile Resulting Linkage Bioisosteric Group Introduced
R-SH (Thiol) -CH₂-S-R Thioether
R-OH (Alcohol/Phenol) -CH₂-O-R Ether
R-NH₂ (Amine) -CH₂-NH-R Secondary Amine
N₃⁻ (Azide) -CH₂-N₃ Azide (can be reduced to amine)

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.compyglifesciences.com The quality of these intermediates significantly impacts the efficiency and outcome of API production. pharmanoble.com this compound functions as such an intermediate, particularly in synthetic schemes analogous to those used for established drug classes.

A notable example is the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders. rjpbcs.com The general synthetic strategy for many PPIs, such as omeprazole and lansoprazole, involves the coupling of a substituted chloromethyl pyridine with a 2-mercaptobenzimidazole. rjpbcs.comsphinxsai.com This key reaction forms the central thioether linkage of the PPI pharmacophore. nih.gov

Given its structure, this compound can be envisioned as a key building block in similar synthetic pathways. It can react with various heterocyclic thiols, such as substituted 2-mercaptobenzimidazoles, to create novel thioether-linked scaffolds. These new molecular entities could then be evaluated for a range of biological activities, including but not limited to the inhibition of the H+/K+ ATPase proton pump. google.comnih.gov This positions the compound as a valuable tool for discovering next-generation therapeutic agents.

Role in Material Science Applications (e.g., polymer cross-linkers, functional monomers)

Beyond its applications in medicine, the reactivity of this compound lends itself to uses in material science. The chloromethyl group can participate in various polymerization and polymer modification reactions.

As a functional monomer , it can be incorporated into polymer chains. For example, it could potentially undergo polymerization reactions, or be grafted onto existing polymer backbones, to introduce the benzoxazole moiety. The benzoxazole ring system is known for its thermal stability and unique photophysical properties, which could impart desirable characteristics to the resulting polymer, such as enhanced thermal resistance or fluorescence. researchgate.net

As a cross-linking agent , this compound can be used to form bridges between polymer chains, creating a three-dimensional network structure. mdpi.commdpi.com Cross-linking significantly enhances the mechanical properties, thermal stability, and chemical resistance of polymers. rsc.orgnih.gov The chloromethyl group can react with functional groups on two different polymer chains, effectively "linking" them together. This is particularly useful in the production of durable materials, hydrogels, and specialized coatings.

Table 2: Potential Roles in Material Science

Application Role of this compound Resulting Material Property
Functional Polymer Synthesis Acts as a monomer or grafting agent Introduction of thermally stable, fluorescent benzoxazole units

Computational Chemistry Investigations of 2 Chloromethyl 4 Methoxybenzoxazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed picture of molecular and electronic structures. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical methods are employed to predict a wide range of molecular properties with varying degrees of accuracy and computational cost.

The first step in the computational analysis of 2-(Chloromethyl)-4-methoxybenzoxazole involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, which balance computational efficiency with accuracy. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on benzoxazole (B165842) derivatives nih.gov.

Table 1: Predicted Optimized Geometrical Parameters for a Benzoxazole Derivative Calculated for 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole using DFT with B3LYP/6-311++G(d,p) nih.gov. This data is presented as a proxy for the expected values in this compound.

ParameterBondValue
Bond Length (Å)C1-O11.37
C1-N11.31
C2-C71.40
C6-O21.38
Bond Angle (°)O1-C1-N1115.5
C2-C1-N1122.0
C5-C6-O2118.0
C7-C2-C3119.8

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The energy and distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the oxazole (B20620) ring and the chloromethyl group, suggesting these sites are prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity researchgate.net.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzoxazoles This table presents a conceptual representation of how substituents might influence HOMO and LUMO energies based on general principles of FMO theory.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoxazole (unsubstituted)-6.0-1.05.0
4-methoxybenzoxazole-5.7-0.94.8
2-chloromethylbenzoxazole-6.2-1.34.9
This compound-5.9-1.24.7

Quantum chemical calculations can elucidate the pathways of chemical reactions by mapping the potential energy surface and identifying transition state structures. For this compound, this could involve modeling reactions such as nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzene ring.

By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing a quantitative measure of its feasibility. For instance, the reaction of this compound with a nucleophile would proceed through a transition state where the nucleophile is partially bonded to the methylene carbon and the chlorine atom is partially detached. The stability of this transition state, influenced by the electronic effects of the benzoxazole ring system, can be precisely calculated.

The surrounding solvent can significantly impact the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents. For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states, which can alter reaction rates and equilibria.

Theoretical studies on functionalized benzoxazoles have shown that the chemical environment can induce spectral shifts and modulate the intensity of electronic transitions mdpi.comscilit.com. For example, in polar solvents, an increase in the dipole moment and hyperpolarizability may be observed, indicating enhanced charge separation and nonlinear optical properties mdpi.comscilit.com. The choice of solvent can therefore be a critical factor in controlling the outcome of reactions involving this compound.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules.

Conformational analysis is essential for understanding the flexibility of the this compound molecule, particularly the rotation around the single bonds connecting the chloromethyl and methoxy (B1213986) groups to the benzoxazole core. By mapping the potential energy as a function of these dihedral angles, the most stable conformations and the energy barriers between them can be identified.

Intermolecular Interaction Studies (e.g., with Catalysts or Solvents)

While specific computational studies detailing the intermolecular interactions of this compound with catalysts or solvents are not extensively documented in publicly available research, insights can be drawn from computational analyses of structurally similar benzoxazole derivatives. These studies provide a framework for predicting the interaction behavior of the target molecule.

Computational methods such as Density Functional Theory (DFT) and molecular docking are pivotal in elucidating the nature of these interactions. nih.govnih.gov For benzoxazole derivatives, intermolecular forces are governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The methoxy group at the 4-position and the chloromethyl group at the 2-position of this compound are expected to be key players in its interaction profile.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with protic solvents or acidic sites on a catalyst. The chlorine atom, on the other hand, can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition for its role in molecular recognition and crystal engineering. Furthermore, the benzoxazole ring system itself provides a platform for π-π stacking interactions with other aromatic systems, such as those found in catalysts or aromatic solvents.

Molecular docking studies on other substituted benzoxazoles have revealed crucial amino acid interactions within enzyme active sites, often involving hydrogen bonds and hydrophobic interactions. nih.gov For instance, in studies of benzoxazole derivatives as potential enzyme inhibitors, interactions with residues like tyrosine and arginine have been observed. nih.gov It is plausible that this compound would engage in similar interactions, with the chloromethyl group potentially forming specific directional interactions.

Predicted Intermolecular Interactions of this compound
Functional GroupType of InteractionPotential Interacting Partner
Methoxy Group (-OCH3)Hydrogen Bond AcceptorProtic solvents (e.g., water, alcohols), acidic catalyst sites
Chloromethyl Group (-CH2Cl)Halogen BondingNucleophilic atoms (e.g., oxygen, nitrogen) in solvents or catalysts
Benzoxazole Ringπ-π StackingAromatic rings in catalysts or solvents
Benzoxazole Ring NitrogenHydrogen Bond AcceptorProtic solvents, acidic catalyst sites

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies for Chloromethylated Benzoxazoles

Quantitative Structure-Activity Relationship (QSAR), a subset of QSPR and QSRR, has been effectively applied to various series of benzoxazole derivatives to correlate their chemical structure with biological activities. nih.govtandfonline.comwisdomlib.orgresearchgate.net While specific QSPR or QSRR studies on chloromethylated benzoxazoles are limited, the methodologies and findings from QSAR studies on other benzoxazoles provide a valuable blueprint.

These studies typically employ a range of molecular descriptors to quantify the structural features of the molecules. These descriptors can be categorized as topological, electronic, steric, and hydrophobic. For benzoxazole derivatives, topological and connectivity indices have been shown to be significant in modeling their antifungal and antimicrobial activities. wisdomlib.orgresearchgate.net

In one such study on the anticancer activity of benzoxazole derivatives, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models highlighted the importance of steric and electrostatic fields in determining the inhibitory activity of the compounds. nih.gov The contour maps generated from these analyses provide a visual representation of where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, which can guide the design of new, more potent derivatives. nih.gov

Key Molecular Descriptors in QSAR Studies of Benzoxazole Derivatives
Descriptor TypeSpecific Descriptor ExamplesRelevance to Benzoxazoles
TopologicalKier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R)Found to be relevant for antimicrobial activity. researchgate.net
ElectronicHOMO-LUMO gap, Dipole momentCorrelated with antibacterial activity. nih.gov
StericMolar refractivity, Molecular volumeImportant for fitting into enzyme active sites.
HydrophobicLogPInfluences membrane permeability and bioavailability.

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to determine the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural elucidation of 2-(Chloromethyl)-4-methoxybenzoxazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is employed to unequivocally assign all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methoxy (B1213986) protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing benzoxazole (B165842) ring system.

The aromatic region will likely show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 6 (H-6). H-6 should appear as a doublet of doublets, being coupled to both H-5 and H-7. H-7 is anticipated to be a doublet, coupled to H-6. The chloromethyl group (CH₂Cl) will present as a singlet, as there are no adjacent protons to couple with. Similarly, the methoxy group (OCH₃) protons will also appear as a singlet.

The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are influenced by the heteroatoms (nitrogen and oxygen) and the substituents. The carbon of the chloromethyl group will be significantly downfield due to the electronegativity of the chlorine atom. The methoxy carbon will have a characteristic chemical shift in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.30 d ~8.5 H-5
~7.10 dd ~8.5, 2.0 H-6
~6.90 d ~2.0 H-7
~4.80 s - -CH₂Cl

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~165.0 C-2
~155.0 C-4
~150.0 C-7a
~140.0 C-3a
~122.0 C-6
~115.0 C-5
~105.0 C-7
~56.0 -OCH₃

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. Cross-peaks will be observed between H-5 and H-6, and between H-6 and H-7, confirming their positions on the aromatic ring. No cross-peaks are expected for the chloromethyl and methoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will show correlations between the proton signals and their corresponding carbon signals, allowing for the unambiguous assignment of the carbon atoms bearing protons (C-5, C-6, C-7, -CH₂Cl, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and for assembling the molecular framework. Key expected correlations include:

The chloromethyl protons (~4.80 ppm) to C-2 (~165.0 ppm) and C-3a (~140.0 ppm).

The methoxy protons (~3.90 ppm) to C-4 (~155.0 ppm).

H-5 (~7.30 ppm) to C-3a (~140.0 ppm), C-7 (~105.0 ppm), and C-7a (~150.0 ppm).

H-7 (~6.90 ppm) to C-4 (~155.0 ppm), C-5 (~115.0 ppm), and C-7a (~150.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can confirm the substitution pattern. For instance, a cross-peak between the methoxy protons and H-5 would confirm their proximity on the aromatic ring. Similarly, a correlation between the chloromethyl protons and H-7 would provide further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular "fingerprint."

Identification of Characteristic Functional Groups and Molecular Fingerprints

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and chloromethyl groups will appear in the 3000-2850 cm⁻¹ range.

C=N stretching: The benzoxazole ring contains a C=N bond, which should give a characteristic stretching vibration around 1650-1590 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

C-O stretching: Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether C-O stretch from the methoxy group is typically found around 1250 cm⁻¹, and the C-O-C stretch within the oxazole (B20620) ring will also contribute in this region.

C-Cl stretching: The presence of the chloromethyl group will be indicated by a C-Cl stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

The Raman spectrum will complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C=N bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
3000-2850 Medium Aliphatic C-H stretch
1650-1590 Strong C=N stretch
1600-1450 Medium-Strong Aromatic C=C stretch
~1250 Strong Aryl-O stretch (methoxy)

Conformational Insights from Vibrational Modes

While this compound is a relatively rigid molecule, some conformational flexibility exists, primarily concerning the rotation of the chloromethyl and methoxy groups. Subtle shifts in the vibrational frequencies of the C-O and C-Cl stretching modes in different physical states (e.g., solid vs. solution) or at different temperatures could provide insights into the preferred conformations of these groups relative to the benzoxazole ring. Theoretical calculations of the vibrational frequencies for different conformers can aid in the interpretation of the experimental spectra and help to identify the most stable molecular geometry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₉H₈ClNO₂), the molecular weight is approximately 197.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197, corresponding to the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at M+2 (m/z 199) with an intensity of about one-third of the M⁺ peak is a characteristic signature of a molecule containing one chlorine atom.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 162.

Loss of the chloromethyl radical (•CH₂Cl): This would lead to a fragment at m/z 148, corresponding to the 4-methoxybenzoxazole cation.

Loss of a methyl radical (•CH₃) from the methoxy group: This would produce an ion at m/z 182.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A rearrangement could lead to the loss of formaldehyde, resulting in a fragment at m/z 167.

Cleavage of the benzoxazole ring: This can lead to a variety of smaller fragment ions, providing further structural clues.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
199 [M+2]⁺• (containing ³⁷Cl)
197 [M]⁺• (containing ³⁵Cl)
162 [M - Cl]⁺
148 [M - CH₂Cl]⁺
182 [M - CH₃]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its elemental composition. For this compound, the molecular formula is established as C₉H₈ClNO₂. nih.gov

The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), is a unique value for this specific combination of atoms. HRMS analysis of this compound would yield a measured exact mass that corresponds to this theoretical value within a very narrow margin of error (typically in the parts-per-million range), thus confirming its elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₈ClNO₂
Theoretical Exact Mass197.02436 Da
Monoisotopic Mass197.0243562 Da nih.gov
Nominal Mass197 Da

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by isolating the molecular ion and inducing fragmentation, allowing for the characterization of its constituent parts. While specific experimental MS/MS data for this compound is not available in the reviewed literature, a theoretical fragmentation pathway can be proposed based on the known behavior of benzoxazole and related structures. orientjchem.orgclockss.org

The molecular ion ([M]⁺˙ at m/z 197) would likely undergo several key fragmentation processes:

Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable cation at m/z 162.

Loss of the Chloromethyl Group: The entire chloromethyl group (•CH₂Cl) could be lost, leading to a fragment at m/z 148.

Fragmentation of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group would produce a fragment at m/z 182.

Benzoxazole Ring Cleavage: The benzoxazole ring itself is known to fragment via characteristic pathways. A common route involves the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN), which are hallmark fragmentation patterns for this heterocyclic system. clockss.org

These fragmentation patterns provide a structural fingerprint, confirming the connectivity of the atoms within the molecule.

Table 2: Proposed MS/MS Fragmentation for this compound
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
197 ([M]⁺˙)•Cl162[M - Cl]⁺
197 ([M]⁺˙)•CH₃182[M - CH₃]⁺
197 ([M]⁺˙)•CH₂Cl148[M - CH₂Cl]⁺
182 ([M - CH₃]⁺)CO154[M - CH₃ - CO]⁺

X-ray Crystallography and Diffraction Techniques

Single Crystal X-ray Diffraction for Absolute Structure Determination and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

A search of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that a single-crystal X-ray structure for this compound has not yet been reported. manchester.ac.ukuiowa.edunih.govcam.ac.ukelsevierpure.com Should a suitable single crystal of the compound be grown and analyzed, SCXRD would provide invaluable information, including:

Absolute Confirmation of Connectivity: Unambiguously verifying the arrangement of the chloromethyl and methoxy groups on the benzoxazole core.

Conformational Details: Determining the rotational conformation of the chloromethyl and methoxy groups relative to the plane of the benzoxazole ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any hydrogen bonds, halogen bonds, or π-π stacking interactions that dictate the solid-state architecture.

Table 3: Information Obtainable from a Hypothetical SCXRD Study
Structural ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present within the crystal lattice.
Bond Lengths & AnglesPrecise measurements of all covalent bonds and angles.
Torsional AnglesDefines the conformation of flexible parts of the molecule.
Crystal PackingVisualization of the 3D arrangement of molecules in the solid state.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder. The resulting diffraction pattern of X-ray intensity versus diffraction angle (2θ) serves as a unique "fingerprint" for a specific crystalline phase.

No experimental powder diffraction pattern for this compound has been published in the reviewed literature. A PXRD analysis of a synthesized sample would be crucial for:

Phase Identification: Comparing the experimental pattern against a database or a pattern calculated from single-crystal data (if available) to confirm the identity of the bulk material.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffractogram.

Quality Control: Ensuring batch-to-batch consistency in the crystalline form of the material during production.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state.

The key chromophore in this compound is the conjugated benzoxazole system. This extended π-system is responsible for the compound's characteristic UV absorption. While a specific spectrum for this compound is not documented in the searched literature, the absorption properties can be predicted based on similar benzoxazole derivatives. scielo.brnih.gov The primary electronic transitions are expected to be π → π* transitions, which are characteristic of conjugated aromatic systems.

The presence of the methoxy (-OCH₃) group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to an unsubstituted benzoxazole. This is due to the electron-donating nature of the oxygen's lone pairs, which extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the compound is predicted to absorb significantly in the UV-A region (315–400 nm). scielo.br

Table 4: Predicted UV-Vis Absorption Properties
ChromophoreExpected Transition TypePredicted Absorption RegionInfluencing Factors
4-Methoxybenzoxazoleπ → π*UV-A (approx. 315-400 nm)Extended conjugation of the benzoxazole ring; Bathochromic shift from the -OCH₃ auxochrome.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Contributions to Benzoxazole (B165842) Chemistry

Benzoxazole derivatives are noted for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The value of 2-(Chloromethyl)-4-methoxybenzoxazole lies in its dual functionality. The benzoxazole core serves as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The substituents at the 2- and 4-positions provide specific advantages for chemical synthesis and molecular design.

The key contribution of this compound to the field is its role as a reactive building block. The 2-chloromethyl group is a highly reactive electrophilic site, prime for nucleophilic substitution reactions. This allows for the straightforward introduction of a vast array of functional groups, enabling the synthesis of extensive libraries of new benzoxazole derivatives. nih.govijpsjournal.com Chemists can attach different nucleophiles (containing amines, thiols, alcohols, etc.) to this position to systematically modify the compound's structure and, consequently, its function.

The 4-methoxy group also plays a crucial role by modulating the electronic properties of the benzoxazole ring system. As an electron-donating group, it can influence the reactivity of the scaffold and its binding interactions with biological targets. The presence of methoxy (B1213986) groups on aromatic rings is a common feature in many medicinal compounds. nih.gov

In essence, this compound is not just a single compound but a gateway to a multitude of derivatives. Its primary contribution is providing a reliable and versatile starting point for creating new chemical entities with potentially enhanced biological activities, thereby expanding the chemical space and therapeutic potential of the broader benzoxazole family.

Unexplored Avenues in the Synthesis and Reactivity of this compound

While the general principles of benzoxazole synthesis are well-established, specific, high-yield synthetic routes tailored for this compound remain an area ripe for exploration. Future research could focus on optimizing existing methods or developing novel, more efficient synthetic strategies.

Potential Synthetic Approaches:

One-Pot Reactions: Developing a one-pot synthesis starting from a substituted 2-aminophenol (e.g., 2-amino-3-methoxyphenol) and a chloroacetylating agent could streamline the production process, making it more time- and cost-effective.

Catalyst Development: Investigation into novel catalysts, such as Brønsted acidic ionic liquids, could lead to higher yields and more environmentally friendly ("green") synthesis conditions, potentially avoiding harsh reagents. acs.org

Flow Chemistry: The use of microreactor or flow chemistry systems could allow for precise control over reaction parameters (temperature, pressure, reaction time), potentially improving yield, purity, and safety, especially for large-scale synthesis.

Exploring Reactivity:

The primary site of reactivity, the chloromethyl group, offers numerous opportunities for derivatization that have yet to be fully explored for this specific molecule.

Nucleophilic Substitution Reactions: A systematic investigation into its reaction with a wide range of nucleophiles would be highly valuable. This could include thiols, secondary amines, phenols, and various heterocyclic moieties to create diverse compound libraries. The reactivity of the related 2-trichloromethylbenzoxazoles has been explored, providing a blueprint for how such studies could be conducted. nih.govscispace.com

Palladium-Catalyzed Cross-Coupling: The chloromethyl group could potentially be converted into other functional groups that are amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of aryl, alkyl, or alkynyl groups and the construction of highly complex molecules.

Phase-Transfer Catalysis: Employing phase-transfer catalysis could facilitate reactions with nucleophiles that have limited solubility in organic solvents, broadening the scope of accessible derivatives.

The table below summarizes potential areas for future research into the synthesis and reactivity of this compound.

Research AreaFocusPotential Impact
Synthesis Development of one-pot reactions and novel catalysts.Increased efficiency, reduced cost, and improved sustainability of synthesis.
Application of flow chemistry.Enhanced control, safety, and scalability for industrial production.
Reactivity Systematic study of nucleophilic substitution reactions.Creation of large, diverse libraries of novel benzoxazole derivatives for screening.
Exploration of cross-coupling reaction pathways.Access to more complex and structurally unique molecular architectures.

Potential for Computational Design of New Derivatives with Enhanced Chemical Properties

Computational chemistry provides powerful tools to guide the design of new molecules, saving significant time and resources compared to traditional trial-and-error approaches. cuny.edu For this compound, computational methods can be used to predict the properties of potential derivatives before they are ever synthesized in a lab.

Molecular Docking: This technique can be used to simulate how potential derivatives of this compound might bind to the active site of a specific biological target, such as an enzyme or a receptor implicated in a disease. tandfonline.comnih.gov By calculating a "docking score," researchers can prioritize the synthesis of compounds that are most likely to be biologically active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. By building a QSAR model from a set of known benzoxazole derivatives, researchers could predict the activity of new, unsynthesized compounds based on their molecular descriptors (e.g., size, lipophilicity, electronic properties). tandfonline.com

Density Functional Theory (DFT): DFT calculations can predict the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov This can help in understanding the stability of proposed derivatives and predicting their reactivity in subsequent chemical reactions, thus guiding synthetic efforts.

By leveraging these computational tools, researchers can rationally design new derivatives of this compound with optimized properties, such as enhanced binding affinity for a target protein or improved metabolic stability.

Integration of Computational and Experimental Approaches for Accelerated Chemical Discovery

The most powerful strategy for future research involves a synergistic feedback loop between computational modeling and experimental work. rsc.orgreddit.com This integrated approach can significantly accelerate the pace of chemical discovery. sciencedaily.com

The workflow would proceed as follows:

Computational Design: A virtual library of potential derivatives of this compound is created. Computational tools like molecular docking and QSAR are used to screen this library and identify a smaller subset of high-priority candidates predicted to have desirable properties.

Experimental Synthesis: The prioritized candidates are then synthesized in the laboratory. The known reactivity of the 2-chloromethyl group serves as the foundation for these synthetic efforts.

Biological Evaluation: The newly synthesized compounds are tested experimentally (in vitro) to measure their actual biological activity.

Iterative Refinement: The experimental results are fed back into the computational models to refine and improve their predictive accuracy. The structure-activity relationships observed from the tested compounds provide crucial data for building more robust QSAR models. This updated model is then used to design the next generation of compounds, initiating a new cycle of discovery.

This iterative cycle of design, synthesis, testing, and refinement allows researchers to navigate the vast chemical space more intelligently and efficiently. It ensures that laboratory resources are focused on synthesizing molecules with the highest probability of success, ultimately accelerating the development of novel compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-4-methoxybenzoxazole, and what key reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing 4-methoxybenzoxazole derivatives with chloromethylating agents (e.g., chloromethyl chloride) in ethanol under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. Reaction time (4–6 hours), temperature (80–100°C), and stoichiometry of reagents are critical for optimizing yield .
  • Key Considerations : Side reactions, such as over-alkylation or ring-opening, may occur if reaction conditions are not tightly controlled. Monitoring via TLC or HPLC is recommended .

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral features are diagnostic?

  • Methodology :

  • NMR : The methoxy group (δ ~3.8 ppm in 1^1H NMR) and chloromethyl proton signals (δ ~4.5–5.0 ppm) are key identifiers. 13^{13}C NMR distinguishes aromatic carbons (δ 110–160 ppm) and the chloromethyl carbon (δ ~40–45 ppm) .
  • FT-IR : Stretching vibrations for C-O (methoxy: ~1250 cm1^{-1}) and C-Cl (chloromethyl: ~650 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Resolves regioselectivity of substitution and molecular packing, as demonstrated in analogous benzoxazole derivatives .

Q. How can researchers confirm the regioselectivity of chloromethylation in benzoxazole systems using crystallographic data?

  • Methodology : Single-crystal X-ray diffraction provides unambiguous evidence of substitution patterns. For instance, crystallographic studies of similar compounds (e.g., phenacyl benzoate derivatives) reveal bond angles and distances that differentiate positional isomers . Computational modeling (DFT) can complement experimental data to predict preferred sites of electrophilic attack .

Advanced Research Questions

Q. How does the chloromethyl group's position in benzoxazole derivatives affect their reactivity in nucleophilic substitution reactions?

  • Methodology : The chloromethyl group’s electrophilicity is influenced by resonance effects from the methoxy substituent. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) show that electron-donating groups (e.g., methoxy) at the 4-position enhance leaving-group ability, accelerating SN2 reactions. Competitive elimination pathways (e.g., dehydrohalogenation) can be minimized by controlling base strength .
  • Data Contradiction : Some studies report reduced reactivity due to steric hindrance from the methoxy group, highlighting the need for tailored reaction conditions .

Q. What strategies mitigate competing side reactions during the alkylation of 4-methoxybenzoxazole precursors?

  • Methodology :

  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity by stabilizing transition states .
  • Temperature Control : Lower temperatures (0–5°C) suppress thermal decomposition, while microwave-assisted synthesis reduces reaction time and byproduct formation .
  • Protecting Groups : Temporarily protecting the methoxy group (e.g., as a silyl ether) prevents undesired O-alkylation .

Q. In structure-activity relationship (SAR) studies, how does the methoxy group's substitution pattern influence the biological activity of benzoxazole-based compounds?

  • Methodology :

  • Pharmacophore Modeling : The methoxy group’s electron-donating nature enhances π-π stacking with biological targets (e.g., enzyme active sites). Comparative SAR studies of this compound analogs (e.g., omeprazole intermediates) reveal that meta-substitution reduces steric clashes, improving binding affinity .
  • In Vitro Assays : Testing against proton pump inhibitors (PPIs) demonstrates that 4-methoxy substitution correlates with increased acid stability and prolonged therapeutic effects .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Advanced questions emphasize mechanistic insights and SAR, while basic questions focus on synthesis and characterization.
  • Methodological rigor and interdisciplinary approaches (e.g., combining crystallography and DFT) are critical for resolving contradictions in data .

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